

The History and Development of Butafosfan: A Technical Guide

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Compound of Interest

Compound Name: Butafosfan

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Abstract

Butafosfan, a synthetic organic phosphorus compound, has been utilized in veterinary medicine for over six decades as a metabolic stimulant. Chemically distinct from naturally occurring phosphorus compounds, its primary role is to support energy metabolism in various animal species. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of **Butafosfan**. It details the synthetic process, pharmacokinetic profiles across different species, and its influence on key metabolic and signaling pathways. The guide also compiles quantitative data from pivotal studies and outlines the experimental protocols employed to elucidate its physiological effects.

Introduction

Butafosfan, chemically known as [1-(n-butylamino)-1-methylethyl]-phosphonic acid, is an organic phosphorus compound that does not belong to the group of biologically occurring organic phosphorus compounds like ATP.[1] It has been used in veterinary medicine, often in combination with cyanocobalamin (Vitamin B12), as a metabolic stimulant to combat metabolic disorders, particularly during periods of high metabolic stress such as the periparturient period in dairy cows.[2][3] This guide delves into the scientific journey of **Butafosfan** from its inception to its current understanding as a modulator of energy metabolism.

History and Development

The combination of **Butafosfan** and Vitamin B12 was first made available for veterinary use in 1958.[1] However, the initial scientific publications detailing its application in cows emerged in the 1970s.[1] In-depth molecular biological studies to unravel its precise mode of action commenced in the early 2000s.[1] The European Medicines Agency (EMA) classifies **Butafosfan** under the therapeutic class of mineral supplements and phosphorus sources for food-producing mammals.[1]

Synthesis of Butafosfan

The synthesis of **Butafosfan** is a multi-step process. A general method for preparing alpha-substitution aminophosphonic acid series compounds was first reported in 1967.[4][5] A patented method for **Butafosfan** synthesis involves the following key steps:

- **Imine Formation:** n-butylamine and acetone are reacted in the presence of a molecular sieve at an elevated temperature (40-45°C) to form an imine intermediate.[5][6]
- **Phosphonylation:** The reaction mixture is cooled (20-25°C), and hypophosphorous acid is added to yield the crude **Butafosfan** product.[5][6]
- **Purification:** The crude product is purified through centrifugation, followed by recrystallization from ethanol with activated carbon to remove impurities.[6]

Pharmacokinetics

The pharmacokinetic profile of **Butafosfan** has been studied in several animal species. It is characterized by rapid absorption and elimination.

Table 1: Pharmacokinetic Parameters of **Butafosfan** in Different Animal Species

Species	Dosage and Route	Tmax (h)	Cmax (µg/mL)	T1/2 (h)	Bioavailability (%)	Reference(s)
Piglets	10 mg/kg (IM)	0.31	28.11	4.21	74.69	[7]
Piglets	10 mg/kg (IV)	-	-	3.30	-	[7]
Cattle	5.6 mg/kg (IV)	-	-	1.38 (terminal)	-	[8]
Olive Flounder	50 mg/kg (IM)	~1	~20	~24 (at 22°C)	-	[1]
Olive Flounder	150 mg/kg (IM)	~1	~60	~24 (at 22°C)	-	[1]

Mechanism of Action

While the precise mode of action of **Butafosfan** is still under investigation, it is known to influence several key metabolic pathways. It is believed to act as a metabolic stimulant by participating in energy, carbohydrate, and lipid metabolism.[1][3]

Energy Metabolism

Butafosfan is thought to enhance energy metabolism by favoring the phosphorylation of molecules within metabolic pathways such as glycolysis and the Krebs cycle.[3] Studies in mice have shown that **Butafosfan** administration leads to increased levels of liver and muscle glycogen, as well as adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[3][9]

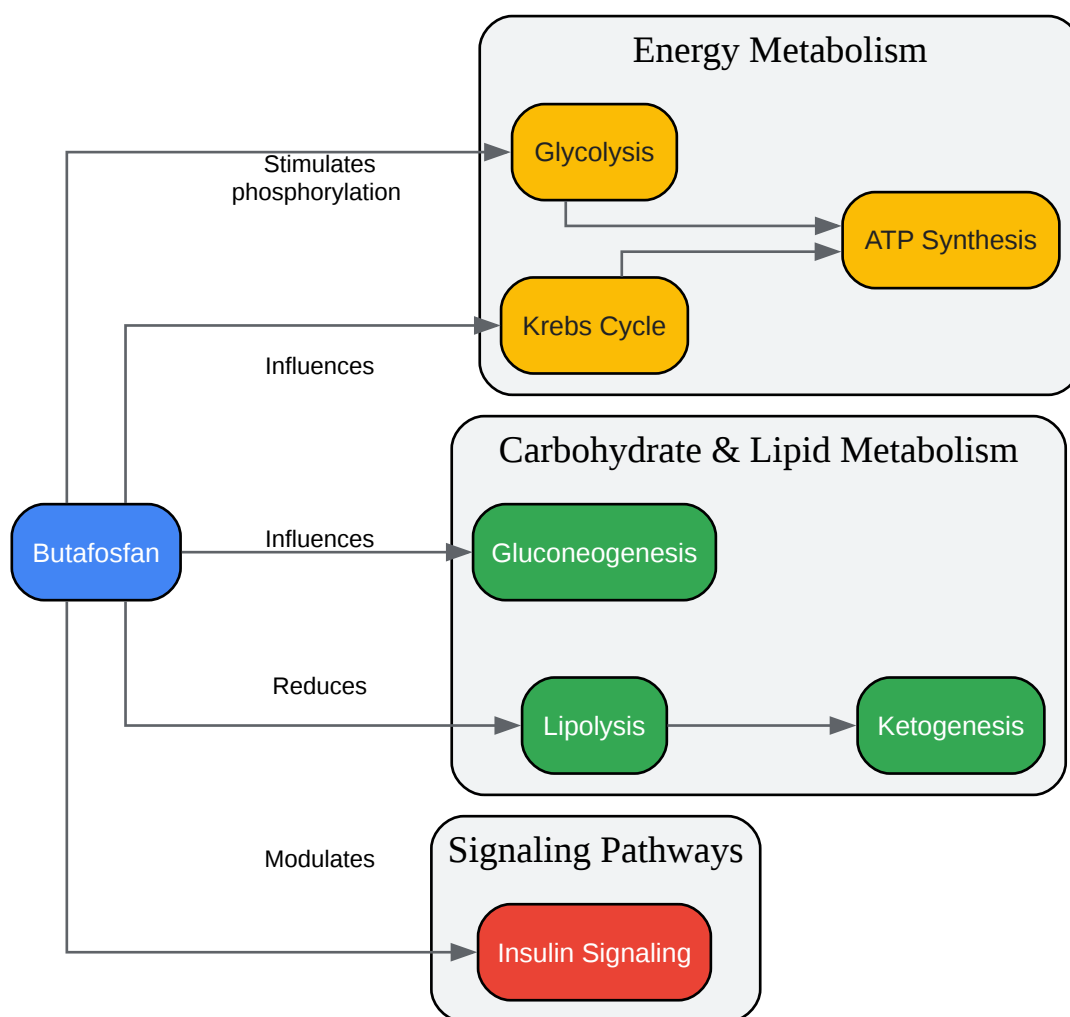
Carbohydrate and Lipid Metabolism

Butafosfan has been shown to affect carbohydrate and lipid metabolism, particularly in ruminants. It is often used to mitigate the negative energy balance experienced by dairy cows during the transition period.[3] Studies have indicated that **Butafosfan**, especially in combination with Vitamin B12, can lead to a reduction in serum concentrations of non-esterified

fatty acids (NEFA) and β -hydroxybutyrate (BHBA), which are indicators of negative energy balance and ketosis.[4][10]

Signaling Pathways

Recent research suggests that the effects of **Butafosfan** may be mediated through the modulation of cellular signaling pathways, including the insulin signaling pathway.[3][11] In mice, **Butafosfan** has been observed to influence the hepatic gene expression of key metabolic regulators.[3]



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Figure 1: Proposed Metabolic Influence of **Butafosfan**.

Efficacy and Clinical Studies

Numerous clinical studies have been conducted to evaluate the efficacy of **Butafosfan** in various animal species, with a primary focus on dairy cattle. These studies have investigated its effects on metabolic diseases, milk production, and reproductive performance.

Table 2: Summary of Key Efficacy Studies of **Butafosfan** in Dairy Cattle

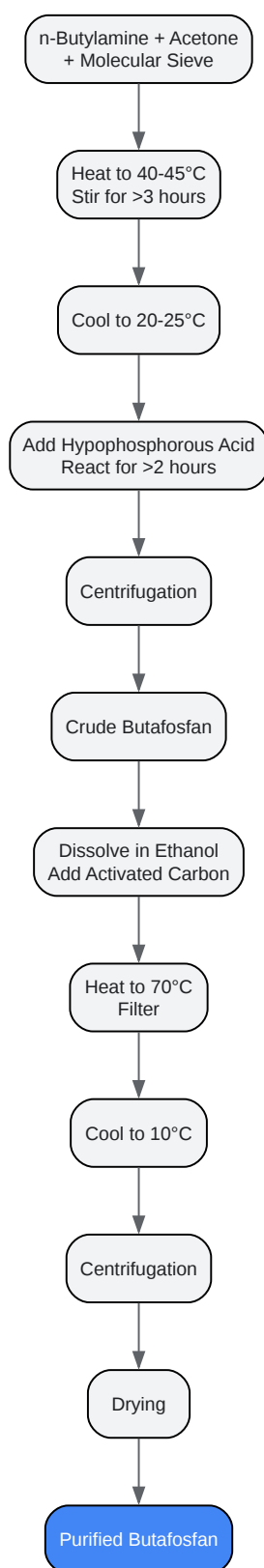
Study Objective	Animal Model	Dosage and Administration	Key Findings	Reference(s)
Subclinical Ketosis	Holstein-Friesian Cows	5 or 10 mL/100 kg BW of Butafosfan-B12 combination, daily for 4 days	Dose-dependent reduction in blood BHBA concentrations. Improved uterine involution and reproductive parameters.	[2] [6] [7]
Postpartum Metabolism and Milk Production	Dairy Cows	1000 or 2000 mg Butafosfan with 0.5 or 1 mg B12, every 5 days for 20 days	Linear reduction in plasma NEFA and cholesterol. Linear increase in milk yield and milk protein.	[12]
Postpartum Metabolism	Early Lactating Dairy Cows	10 mL/100 kg BW of Butafosfan-B12 combination, IV for 3 consecutive days	Lower plasma NEFA and BHBA concentrations in the treatment group.	[4]
Milk Yield and Dry Matter Intake	High Producing Dairy Cows	2500 mg Butafosfan with 1.25 mg B12 at calving, day 3 and 7 postpartum	Significant increase in milk yield (3.66 kg/day).	[13] [14] [15]
Postpartum Serum Metabolites	Dairy Cattle	25 mL of Butafosfan-B12 combination on the day of calving and the following day	Reduced odds of subclinical ketosis in cows in third or greater lactation.	[16] [17] [18]

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the effects of **Butafosfan**.

Synthesis of Butafosfan

- Objective: To synthesize **Butafosfan**.
- Procedure:
 - n-Butylamine, acetone, and a molecular sieve are placed in a reaction vessel.
 - The mixture is heated to 40-45°C and stirred for at least 3 hours.
 - The reaction is then cooled to 20-25°C.
 - Hypophosphorous acid (1-2 times the molar equivalent of n-butylamine) is slowly added, and the reaction is continued for at least 2 hours, resulting in the precipitation of a white solid.
 - The crude product is isolated by centrifugation.
 - The crude product is dissolved in ethanol, and activated carbon is added. The mixture is heated to 70°C and filtered.
 - The filtrate is cooled to 10°C to induce crystallization.
 - The purified **Butafosfan** is collected by centrifugation and dried.[5]



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Figure 2: Butafosfan Synthesis Workflow.

Quantification of Butafosfan in Biological Samples

- Objective: To measure the concentration of **Butafosfan** in plasma and tissue.
- Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Sample Preparation (Plasma):
 - Plasma is mixed with an equal volume of methanol and centrifuged.
 - The supernatant is mixed with phosphate-buffered saline and applied to a solid-phase extraction cartridge.
 - The cartridge is washed, and **Butafosfan** is eluted with methanol.
 - The eluate is dried and reconstituted in formic acid before analysis.[\[1\]](#)
- LC-MS/MS Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.
 - Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[\[1\]](#)

Intravenous Glucose Tolerance Test (IVGTT)

- Objective: To assess insulin resistance and glucose metabolism.
- Procedure:
 - Animals are fasted for 12 hours with access to water.
 - An intravenous catheter is placed in the jugular vein.
 - A baseline blood sample is collected.
 - A glucose solution (e.g., 50% dextrose) is administered intravenously as a bolus.

- Blood samples are collected at specific time points post-glucose infusion (e.g., 1, 5, 10, 20, 30, 60, 90, and 120 minutes).
- Plasma or serum is separated and analyzed for glucose and insulin concentrations.[\[11\]](#)
[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Measurement of NEFA and BHBA

- Objective: To assess the energy balance and ketosis status.
- Sample Collection: Blood is collected via coccygeal venipuncture into tubes with or without anticoagulant.
- Analysis:
 - NEFA: Enzymatic colorimetric assays are commonly used. Samples should be handled carefully to avoid stress-induced elevations and in vitro hemolysis.[\[23\]](#)[\[24\]](#)[\[25\]](#)
 - BHBA: Can be measured using handheld meters for whole blood analysis or through enzymatic kinetic assays in a laboratory setting.[\[5\]](#)[\[23\]](#)[\[24\]](#)

Assessment of Uterine Involution

- Objective: To evaluate the progress of uterine recovery postpartum.
- Methods:
 - Transrectal Palpation and Ultrasonography: The diameters of the uterine horns and cervix are measured at regular intervals postpartum. The location of the uterus (pelvic or abdominal cavity) is also noted.[\[8\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
 - Endometrial Biopsy: Tissue samples are collected for histological examination of structural remodeling and immune cell infiltration.[\[29\]](#)
 - Biochemical Markers: Blood concentrations of hydroxyproline, a product of collagen degradation, can be measured as an indicator of uterine involution.[\[27\]](#)

Conclusion

Butafosfan has a long history of use in veterinary medicine as a metabolic stimulant. While its precise molecular mechanisms are still being fully elucidated, a growing body of evidence highlights its role in modulating energy, carbohydrate, and lipid metabolism, potentially through interactions with key signaling pathways like insulin signaling. The experimental data consistently demonstrates its efficacy in improving the metabolic status of animals, particularly during periods of high physiological demand. Further research is warranted to fully uncover the intricate molecular interactions of **Butafosfan** and to optimize its clinical applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. vetdergikafkas.org [vetdergikafkas.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Effects of butafosfan with or without cyanocobalamin on the metabolism of early lactating cows with subclinical ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Performance evaluation of a newly designed on-farm blood testing system for determining blood non-esterified fatty acid and β -hydroxybutyrate concentrations in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Evaluation of the effect of different doses of butaphosphan and cyanocobalamin combination in dairy cattle with subclinical ketosis. | Semantic Scholar [semanticscholar.org]
- 7. vetdergikafkas.org [vetdergikafkas.org]
- 8. Quantification of the uterine involution and dimensions, hormonal response and reproductive performance of pyometric and healthy dairy cows treated with Dinoprost [scielo.org.za]
- 9. mdpi.com [mdpi.com]
- 10. First report about the mode of action of combined butafosfan and cyanocobalamin on hepatic metabolism in nonketotic early lactating cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 13. Use of Butaphosphan with Cyanocobalamin in High Producing Cows and Associations with Milk Yield and Dry Matter Intake | Research, Society and Development [rsdjournal.org]
- 14. rsdjournal.org [rsdjournal.org]
- 15. rsdjournal.org [rsdjournal.org]
- 16. guelphdhmcp.ca [guelphdhmcp.ca]
- 17. The Effect of Injectable Butaphosphan and Cyanocobalamin on Postpartum Serum Beta-Hydroxybutyrate, Calcium, and Phosphorus Concentrations in Dairy Cattle | American Association of Bovine Practitioners Conference Proceedings [bovine-ojs-tamu.tdl.org]
- 18. experts.umn.edu [experts.umn.edu]
- 19. Do Intravenous Butaphosphan and Cyanocobalamin Combination Affect Insulin Resistance and Metabolic Profile of Dairy Goats During Their Transition Period? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Nonesterified Fatty Acids and β -Hydroxybutyrate Concentrations During the Transition Period for Herd-Level Monitoring of Increased Risk of Disease and Decreased Reproductive and Milking Performance | Veterian Key [veteriankey.com]
- 24. A Tale of Two Biomarkers: Untargeted 1H NMR Metabolomic Fingerprinting of BHBA and NEFA in Early Lactation Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nutrition Diagnostics for Dairy Cattle | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Study on the Pattern of Postpartum Uterine Involution in Dairy Cows - PMC [pmc.ncbi.nlm.nih.gov]
- 28. seer.ufu.br [seer.ufu.br]
- 29. Postpartum Uterine Involution in Cows: Quantitative Assessment of Structural Remodeling and Immune Cell Infiltration | MDPI [mdpi.com]

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